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Compound of Interest

Compound Name: N-Propylquinoxalin-2-amine

Cat. No.: B15070368 Get Quote

An Objective Analysis of N-Propylquinoxalin-2-amine in the Landscape of Quinoxaline

Derivatives

For researchers and drug development professionals navigating the vast chemical space of

quinoxaline derivatives, understanding the nuanced differences in their biological activities is

paramount. This guide provides a comparative analysis of N-Propylquinoxalin-2-amine
against other quinoxaline derivatives, supported by available experimental data and detailed

methodologies. While specific quantitative data for N-Propylquinoxalin-2-amine is limited in

publicly accessible literature, this guide leverages data from structurally similar N-alkyl-

quinoxalin-2-amines to provide a valuable comparative context for its potential anticancer,

antimicrobial, and anticonvulsant properties.

Comparative Biological Activity
Quinoxaline derivatives have garnered significant attention for their broad spectrum of

pharmacological activities. The introduction of various substituents onto the quinoxaline

scaffold allows for the fine-tuning of their biological effects. This section compares the

performance of N-alkyl-quinoxalin-2-amines and other relevant derivatives across key

therapeutic areas.

Anticancer Activity
Quinoxaline derivatives have shown considerable promise as anticancer agents, often by

inhibiting key signaling pathways involved in cell proliferation and survival, such as the
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PI3K/Akt/mTOR pathway. The PI3K/Akt/mTOR signaling cascade is a crucial regulator of cell

growth, and its dysregulation is a hallmark of many cancers.[1][2][3][4][5]

While specific IC50 values for N-Propylquinoxalin-2-amine are not readily available, studies

on related derivatives provide insights into the potential efficacy of this compound class. For

instance, a series of novel 2-oxo-3-phenylquinoxaline derivatives have been synthesized and

evaluated for their anti-cancer activity against various cell lines.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

N-propyl-3-(2-oxo-3-

phenylquinoxalin-

1(2H)-yl)propanamide

HCT-116 (Colon) 28.85 ± 3.26 [6]

Compound 7j (a 2-

oxo-3-

phenylquinoxaline

derivative)

HCT-116 (Colon) 26.75 ± 3.50 [6]

Compound 4b (a 3-

phenylquinoxaline-

2(1H)-thione

derivative)

Breast Cancer
Significant inhibition at

< 10⁻⁸ M
[7]

Compound 4c (a 3-

phenylquinoxaline-

2(1H)-thione

derivative)

Leukemia 1.8 - 3.8 [7]

Note: The data presented is for structurally related but more complex derivatives than N-
Propylquinoxalin-2-amine. This data is intended to provide a general understanding of the

anticancer potential of the quinoxaline scaffold.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2
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[label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3",

fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853",

fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; Quinoxaline [label="Quinoxaline\nDerivatives", shape=octagon,

fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 ->

PI3K [style=dashed]; PIP3 -> Akt [label="Activation"]; Akt -> mTOR [label="Activation"]; mTOR -

> Proliferation; Quinoxaline -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335"];

} . Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoxaline Derivatives.

Antimicrobial Activity
The quinoxaline scaffold is a common feature in various antimicrobial agents. N-alkyl

substitution at the 2-amino position has been explored to modulate the antibacterial and

antifungal properties of these compounds.

A study on C-2 amine-substituted quinoxaline analogues demonstrated that derivatives with

longer alkyl chains or specific aromatic substitutions exhibit good to moderate antibacterial

activity against both Gram-positive and Gram-negative bacteria.[8] For example, compound 5p

in the study, which has a more complex substitution, showed a Minimum Inhibitory

Concentration (MIC) of 4 µg/mL against S. aureus.[8]

Table 2: Antimicrobial Activity of Selected N-Substituted Quinoxaline-2-amine Derivatives
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Compound/Derivati
ve

Bacterial Strain MIC (µg/mL) Reference

Compound 5m-5p (C-

2 amine-substituted

analogues)

S. aureus 4 - 16 [8]

Compound 5m-5p (C-

2 amine-substituted

analogues)

B. subtilis 8 - 32 [8]

Compound 5m-5p (C-

2 amine-substituted

analogues)

MRSA 8 - 32 [8]

Compound 5m-5p (C-

2 amine-substituted

analogues)

E. coli 4 - 32 [8]

Quinoxaline

Sulfonamide 67
S. aureus >50 (ZOI = 14mm) [9]

Quinoxaline

Sulfonamide 67
E. coli >50 (ZOI = 16mm) [9]

Note: ZOI = Zone of Inhibition. The data for sulfonamide derivatives is from a different study

and is presented for broader context.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep

[label="Prepare Bacterial\nCulture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute

[label="Serial Dilution of\nQuinoxaline Derivatives", fillcolor="#FBBC05", fontcolor="#202124"];

inoculate [label="Inoculate Microplate\nwith Bacteria and\nTest Compounds",

fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C\nfor 24h",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; read [label="Determine MIC\n(Lowest

concentration\nwith no visible growth)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end

[label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep; prep -> inoculate; dilute -> inoculate; inoculate -> incubate; incubate ->

read; read -> end; } . Caption: Experimental Workflow for MIC Determination.
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Anticonvulsant Activity
Quinoxaline derivatives have been investigated for their anticonvulsant effects, with some

demonstrating potent activity in preclinical models. The mechanism of action is often attributed

to the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the

central nervous system.[10][11][12]

While specific ED50 values for N-Propylquinoxalin-2-amine are not available, studies on

other quinoxaline derivatives highlight their potential in seizure control. For example, certain

synthetic quinoxalines have shown promising activities in the pentylenetetrazol (PTZ)-induced

seizure model, with ED50 values in the range of 23-38 mg/kg.[13]

Table 3: Anticonvulsant Activity of Selected Quinoxaline Derivatives

Compound/Derivati
ve

Seizure Model ED50 (mg/kg) Reference

Compound 28 PTZ-induced 23.02 [13]

Compound 33 PTZ-induced 23.86 [13]

Compound 32 PTZ-induced 29.16 [13]

Compound 24 PTZ-induced 37.50 [13]

// Nodes GABA [label="GABA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

GABA_A [label="GABA-A Receptor\n(Chloride Channel)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Chloride [label="Cl- Influx", shape=cds, fillcolor="#34A853",

fontcolor="#FFFFFF"]; Hyperpolarization [label="Neuronal\nHyperpolarization",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of\nNeuronal

Firing\n(Anticonvulsant Effect)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Quinoxaline [label="Quinoxaline\nDerivatives", shape=octagon, fillcolor="#5F6368",

fontcolor="#FFFFFF"];

// Edges GABA -> GABA_A [label="Binds to"]; GABA_A -> Chloride; Chloride ->

Hyperpolarization; Hyperpolarization -> Inhibition; Quinoxaline -> GABA_A [label="Positive

Allosteric\nModulation", color="#34A853", fontcolor="#34A853"]; } . Caption: GABA-A Receptor

Signaling and Modulation by Quinoxaline Derivatives.
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Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section

provides detailed methodologies for the key experiments cited.

In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Protocol:

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the test compounds

(e.g., N-Propylquinoxalin-2-amine and other derivatives) and incubate for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO)

to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value (the concentration of the compound that inhibits 50% of cell

growth).

In Vitro Antimicrobial Activity: Broth Microdilution
Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.

Protocol:
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Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-

well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for

bacteria).

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5

McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10⁵

CFU/mL in each well.

Inoculation and Incubation: Add the bacterial inoculum to each well containing the diluted

compounds. Include a positive control (broth with bacteria, no compound) and a negative

control (broth only). Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible growth of the microorganism.

In Vivo Anticonvulsant Activity: Maximal Electroshock
(MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective

against generalized tonic-clonic seizures.[14][15][16][17][18]

Protocol:

Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25 g).

Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally

(p.o.) at various doses. A control group receives the vehicle.

Induction of Seizures: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-

administration), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2

seconds) through corneal or ear-clip electrodes.

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension

phase of the seizure. The absence of this phase is considered protection.

ED50 Determination: The effective dose 50 (ED50), the dose that protects 50% of the

animals from the tonic hindlimb extension, is calculated using probit analysis.
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Conclusion
N-Propylquinoxalin-2-amine belongs to a class of compounds with demonstrated potential

across various therapeutic areas, including oncology, infectious diseases, and neurology. While

direct experimental data for this specific molecule is scarce, the available information on

structurally related N-alkyl-quinoxalin-2-amines and other quinoxaline derivatives provides a

strong rationale for its further investigation. The comparative data and detailed experimental

protocols provided in this guide are intended to serve as a valuable resource for researchers,

facilitating informed decision-making in the design and execution of future studies on N-
Propylquinoxalin-2-amine and its analogues. The continued exploration of this chemical

space holds promise for the discovery of novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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